molecular formula C11H17N3O B1521337 [1-(3-Aminopyridin-2-yl)piperidin-4-yl]methanol CAS No. 1094233-96-1

[1-(3-Aminopyridin-2-yl)piperidin-4-yl]methanol

Cat. No.: B1521337
CAS No.: 1094233-96-1
M. Wt: 207.27 g/mol
InChI Key: SBYMDWJJSFUUEI-UHFFFAOYSA-N
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Description

“[1-(3-Aminopyridin-2-yl)piperidin-4-yl]methanol” is a chemical compound with the CAS Number: 1094233-96-1 . It has a molecular weight of 207.28 . It is in the form of an oil .


Molecular Structure Analysis

The IUPAC name of the compound is [1-(3-amino-2-pyridinyl)-4-piperidinyl]methanol . The InChI code for the compound is 1S/C11H17N3O/c12-10-2-1-5-13-11(10)14-6-3-9(8-15)4-7-14/h1-2,5,9,15H,3-4,6-8,12H2 .


Physical and Chemical Properties Analysis

“this compound” is an oil at room temperature . It has a molecular weight of 207.28 .

Scientific Research Applications

Methanol as a Chemical Feedstock and Solvent

Methanol (CH3OH) serves as a significant chemical feedstock and solvent in industrial applications. Its production and use in petrochemical complexes highlight its importance in various chemical processes and as a solvent in cleaning operations, among other applications (Downie et al., 1992).

Methanol in Biomedical Research

Research on methanol and its metabolites, such as fatty acid methyl esters (FAMEs), contributes to understanding metabolic pathways and the effects of substances on liver dysfunction. Studies employing gas chromatography-mass spectrometry (GC/MS) to quantify individual species of FAMEs in the blood have provided insights into metabolic disorders and liver disease (Aleryani et al., 2005).

Methanol Toxicity and Treatment Strategies

The toxicological profile of methanol and its impact on human health, particularly concerning methanol-induced retinal toxicity and the effectiveness of treatments such as fomepizole in mitigating methanol poisoning, is a critical area of scientific inquiry. Optical coherence tomography (OCT) and other diagnostic tools have been utilized to examine methanol-induced injuries, providing valuable data for medical treatments and interventions (Fujihara et al., 2006).

Innovative Therapeutic Approaches

Studies on the use of 4-methylpyrazole and fomepizole as inhibitors of alcohol dehydrogenase offer new therapeutic strategies for treating methanol and ethylene glycol intoxications. The safety, efficacy, and pharmacokinetics of these treatments in human subjects have been explored, providing crucial information for clinical practice and the management of poisonings (Jacobsen et al., 1988).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or comes into contact with skin . The safety data sheet (MSDS) provides more detailed safety information .

Properties

IUPAC Name

[1-(3-aminopyridin-2-yl)piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c12-10-2-1-5-13-11(10)14-6-3-9(8-15)4-7-14/h1-2,5,9,15H,3-4,6-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYMDWJJSFUUEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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